2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide
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Overview
Description
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is an organic compound with the molecular formula C11H14BrNO3 It is characterized by the presence of a bromine atom, a propanamide group, and a dihydroxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 3,4-dihydroxyphenethylamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The brominated intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like ethanol or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated amide
Substitution: Substituted amides with various functional groups
Scientific Research Applications
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-propanamide
- 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-acetamide
- 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-butanamide
Uniqueness
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is unique due to the presence of both bromine and dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVAJNPGRBFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729439 |
Source
|
Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862673-06-1 |
Source
|
Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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